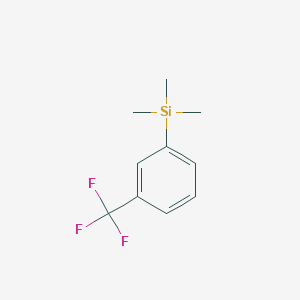

Trimethyl(3-(trifluoromethyl)phenyl)silane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4405-40-7 |

|---|---|

Molekularformel |

C10H13F3Si |

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

trimethyl-[3-(trifluoromethyl)phenyl]silane |

InChI |

InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 |

InChI-Schlüssel |

KLGJAWLQMFOPHM-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C(F)(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Trimethyl 3 Trifluoromethyl Phenyl Silane and Its Direct Analogues

Direct Silicon-Carbon Bond Formation Strategies

The direct formation of a silicon-carbon bond is a fundamental transformation in organosilicon chemistry. For compounds like Trimethyl(3-(trifluoromethyl)phenyl)silane, this typically involves the reaction of a nucleophilic aryl species with an electrophilic silicon source.

A well-established and widely used method for the synthesis of aryltrimethylsilanes is the Grignard reaction. fluorine1.ru This methodology involves the preparation of an aryl Grignard reagent, which then acts as a nucleophile to displace a halide from a halosilane, typically trimethylchlorosilane.

The general reaction involves the formation of the Grignard reagent from an aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com This is followed by the addition of trimethylchlorosilane to the freshly prepared Grignard reagent.

For instance, the synthesis of pentafluorophenyl(trimethyl)silane, a direct analogue, was achieved by reacting the Grignard reagent prepared from bromopentafluorobenzene (B106962) with trimethylchlorosilane, resulting in a 42% yield. fluorine1.ru Similar conditions can be applied for the synthesis of this compound. It is important to note that the preparation of trifluoromethylphenyl Grignard reagents can sometimes be challenging due to potential side reactions and safety concerns, such as runaway exothermic reactions. orgsyn.org Therefore, careful control of reaction conditions, such as temperature, is crucial. nih.govorganic-chemistry.org

Table 1: Grignard Reagent Mediated Synthesis of Aryltrimethylsilanes

| Aryl Halide | Halosilane | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromopentafluorobenzene | Trimethylchlorosilane | Pentafluorophenyl(trimethyl)silane | 42 | fluorine1.ru |

Yield for this compound is not explicitly reported in the provided search results but is expected to be achievable under similar conditions.

Organolithium reagents provide an alternative and often more reactive nucleophilic route to aryltrimethylsilanes. nih.gov These reagents are typically generated by either direct lithiation of an aromatic C-H bond or through halogen-lithium exchange from an aryl halide.

For fluorinated phenylsilanes, it has been demonstrated that the intermediate formation of fluorinated phenyllithium (B1222949) compounds from fluorinated benzenes can lead to the desired products in high yields, often around 80%. fluorine1.ru The reaction of pentafluorophenyllithium with a halosilane is a known method for the synthesis of pentafluorophenyl(trimethyl)silane. fluorine1.ru The silylation of aryllithium species is generally conducted at low temperatures, such as -78 °C, in an ethereal solvent. nih.govorganic-chemistry.org

Table 2: Lithium Reagent Mediated Synthesis of Aryltrimethylsilanes

| Aryl Precursor | Halosilane | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorinated Benzenes | Halosilane | Fluorinated Phenylsilanes | ~80 | fluorine1.ru |

Specific yield for this compound via this method is not detailed in the search results but is a viable synthetic route.

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-silicon bonds, offering high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are versatile methods for the formation of C(aryl)-Si bonds. nih.govescholarship.org These reactions typically involve the coupling of an aryl halide or triflate with a silylating agent in the presence of a palladium catalyst and a suitable ligand. For example, the palladium-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes has been reported. nih.govescholarship.org While this specific reaction forms a C-C bond, similar palladium-catalyzed systems can be adapted for C-Si bond formation. The choice of ligand is crucial for the success of these reactions, with various phosphine (B1218219) ligands being commonly employed. berkeley.edu

Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. researchgate.netbeilstein-journals.org Nickel-catalyzed methods have been developed for the formation of C-S bonds from aryl iodides and for the monofluoroalkylation of arylsilanes. figshare.comrsc.org These methodologies highlight the capability of nickel catalysts to activate various C-X and C-Si bonds. The development of nickel-catalyzed trifluoromethylation of phenol (B47542) derivatives further demonstrates the utility of nickel in activating challenging substrates. researchgate.net The synthesis of aryl trifluoromethyl sulfides has also been achieved using nickel catalysis at room temperature.

Copper-catalyzed reactions have a long history in cross-coupling chemistry and have been applied to the synthesis of fluorinated aromatic compounds. beilstein-journals.org Copper-promoted Hiyama cross-coupling of arylsilanes with thiuram reagents has been demonstrated for the synthesis of aryl dithiocarbamates. frontiersin.org Furthermore, copper catalysis has been utilized in one-pot trifluoromethylation/aryl migration/desulfonylation and C(sp2)-N bond formation reactions. researchgate.net These examples showcase the potential of copper-based systems to facilitate the construction of bonds involving aryl moieties, which can be extended to C(aryl)-Si bond formation.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Trimethylchlorosilane |

| 1-bromo-3-(trifluoromethyl)benzene |

| Pentafluorophenyl(trimethyl)silane |

| Bromopentafluorobenzene |

| Pentafluorophenyllithium |

Cross-Coupling Approaches for C(aryl)-Si Bond Construction

Functionalization of Pre-Synthesized Phenylsilane (B129415) Scaffolds

The synthesis of this compound is often achieved by introducing the trifluoromethyl group onto a trimethylphenylsilane scaffold. This can be accomplished either by direct C-H functionalization or by transforming an existing substituent on the phenyl ring.

Aromatic Trifluoromethylation Reactions on Trimethylphenylsilane Precursors

Directly attaching a trifluoromethyl (-CF3) group to the aromatic ring of trimethylphenylsilane is a primary strategy. The success and regioselectivity of this approach depend heavily on the type of chemical reaction employed—electrophilic, radical, or nucleophilic. The trimethylsilyl (B98337) (-SiMe3) group on the benzene (B151609) ring influences the position of the incoming trifluoromethyl group.

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic trifluoromethyl equivalent ("CF3+"). Common reagents for this purpose include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto or Yagupolskii reagents). chem-station.comresearchgate.netbeilstein-journals.org

The trimethylsilyl group is typically an ortho-, para-director in electrophilic aromatic substitution due to its ability to stabilize the cationic intermediate (sigma complex) through hyperconjugation. youtube.com However, a significant challenge in the electrophilic trifluoromethylation of arylsilanes is the competing ipso-substitution, where the C-Si bond is cleaved and replaced by the incoming electrophile. The reaction's outcome is a delicate balance between C-H substitution at the ortho and para positions and C-Si bond cleavage. The desired meta-isomer, this compound, is generally not the major product in these reactions, as the directing effect of the silyl (B83357) group does not favor substitution at the meta position.

Table 1: Common Electrophilic Trifluoromethylating Reagents

| Reagent Type | Example(s) | Typical Conditions |

|---|---|---|

| Hypervalent Iodine | Togni Reagents | Metal catalyst (e.g., Cu, Zn), acidic or basic additives |

Radical trifluoromethylation offers an alternative pathway that can provide different regioselectivity compared to electrophilic methods. rsc.org In these reactions, a trifluoromethyl radical (•CF3) is generated, which then adds to the aromatic ring. Sources of •CF3 radicals are varied and include reagents like sodium triflinate (CF3SO2Na, Langlois' reagent) and Togni or Umemoto reagents, often in combination with an initiator such as a chemical oxidant, heat, or light (photoredox catalysis). nii.ac.jpacs.org

The addition of the •CF3 radical to trimethylphenylsilane is less governed by the traditional electronic directing effects seen in electrophilic substitution. The regioselectivity is influenced by the stability of the resulting radical intermediate. For many arenes, radical trifluoromethylation can lead to mixtures of isomers, but it often favors positions that are not strongly activated toward electrophilic attack, potentially providing a route to the meta-substituted product. Photocatalytic methods using visible light have emerged as a mild and efficient way to generate •CF3 radicals for these transformations. nii.ac.jpresearchgate.net

Table 2: Selected Radical Trifluoromethylation Methods for Arenes

| CF3 Source | Catalyst/Initiator | Key Features |

|---|---|---|

| CF3SO2Na | [Ru(bpy)3]Cl2 or other photocatalysts + Visible Light | Mild conditions, high functional group tolerance. nii.ac.jp |

| Togni Reagent | [Ir(ppy)3] or other photocatalysts + Visible Light | Efficient generation of •CF3 under neutral conditions. |

| CF3I / CF3Br | Photocatalyst + Visible Light | Utilizes gaseous or low-boiling point CF3 sources. nih.gov |

Direct nucleophilic aromatic substitution of a hydrogen atom on trimethylphenylsilane with a trifluoromethyl nucleophile ("CF3-") is not a feasible synthetic route. Such reactions (SNAr) require an aromatic ring that is highly electron-deficient and possesses a good leaving group (like a halide), neither of which applies to the trimethylphenylsilane substrate. researchgate.net

However, copper-mediated nucleophilic trifluoromethylation is a powerful method for converting aryl halides into trifluoromethylarenes. organic-chemistry.org A synthetic pathway to this compound could therefore involve the preparation of 3-bromo- (B131339) or 3-iodotrimethylphenylsilane, followed by reaction with a copper-CF3 reagent, such as [(phen)CuCF3] or fluoroform-derived CuCF3. organic-chemistry.orgresearchgate.net This two-step approach circumvents the challenge of direct C-H functionalization.

Transformations of Substituted Phenyl Groups to Trifluoromethylphenyl Moieties (e.g., from -COOH to -CF3)

A highly effective and regioselective strategy for synthesizing this compound involves starting with a precursor that already has a functional group at the 3-position, such as 3-(trimethylsilyl)benzoic acid, and then converting this group into a trifluoromethyl moiety.

One of the most advanced methods for this transformation is decarboxylative trifluoromethylation. nih.govscite.ai This reaction directly converts an aromatic carboxylic acid (Ar-COOH) into its corresponding trifluoromethyl analogue (Ar-CF3). Modern protocols often employ a combination of photoredox and copper catalysis, which allows the reaction to proceed under mild conditions with high functional group tolerance. nih.gov Starting with the readily available 3-(trimethylsilyl)benzoic acid, this method provides a direct and efficient route to the target compound.

Another multi-step approach involves the conversion of the carboxylic acid to an aryl trifluoromethyl ketone. This can be achieved by reacting the benzoic acid with trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of an activating agent like trifluoroacetic anhydride. organic-chemistry.org The resulting 3-(trimethylsilyl)phenyl trifluoromethyl ketone would then require a subsequent deoxygenative fluorination step to yield the final product.

Table 3: Comparison of Synthetic Routes from 3-(Trimethylsilyl)benzoic Acid

| Method | Key Reagents | Number of Steps | Conditions | Advantages |

|---|---|---|---|---|

| Decarboxylative Trifluoromethylation | CF3 Source (e.g., Togni Reagent), Photocatalyst, Cu Catalyst | 1 | Visible light, room temperature | High efficiency, mild conditions, direct conversion. nih.gov |

Green Chemistry and Sustainable Synthetic Routes Development

Recent advancements in organic synthesis have prioritized the development of environmentally sustainable methods, and the synthesis of trifluoromethylated compounds is no exception. Several green chemistry principles are being applied to create routes to molecules like this compound.

Photocatalysis: The use of visible light to drive chemical reactions is a cornerstone of green chemistry. Photocatalytic methods for both direct C-H trifluoromethylation of arenes and decarboxylative trifluoromethylation operate at ambient temperatures, reducing energy consumption and often allowing for the use of less toxic reagents. researchgate.netnih.govfrontiersin.orgrsc.org

Sustainable Reagents and Catalysts: There is a growing emphasis on using inexpensive and abundant starting materials. For instance, methods that utilize fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as the CF3 source contribute to waste valorization. organic-chemistry.orgbeilstein-journals.org Furthermore, replacing precious metal catalysts (like iridium and ruthenium) with catalysts based on earth-abundant metals such as copper or nickel, or even metal-free organic catalysts like quinones, enhances the sustainability of the process. nii.ac.jpacs.orgorganic-chemistry.org

Flow Chemistry: Performing photocatalytic trifluoromethylation reactions in continuous flow reactors offers several advantages over traditional batch processing. researchgate.net Flow chemistry can improve reaction efficiency, safety (by minimizing the volume of reactive intermediates at any given time), and scalability, making it an attractive technology for industrial production.

These sustainable approaches represent the cutting edge of synthetic chemistry and are crucial for the future production of valuable fluorinated molecules. advanceseng.comadvanceseng.com

Solvent-Free Synthetic Methodologies

The pursuit of green chemistry has spurred the development of synthetic methods that minimize or eliminate the use of volatile and often hazardous organic solvents. In the context of organosilicon chemistry, mechanochemistry has emerged as a powerful technique for the solvent-free synthesis of arylsilanes.

One notable solvent-free approach applicable to the synthesis of this compound is the mechanochemical Barbier-type reaction. organic-chemistry.org This method involves the reaction of an aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene, with a chlorosilane, like chlorotrimethylsilane, in the presence of magnesium powder under high-energy ball milling. organic-chemistry.org The mechanical forces generated during milling continuously activate the surface of the magnesium, facilitating the in-situ formation of a Grignard-like reagent that readily reacts with the chlorosilane.

This technique offers several advantages over traditional solution-phase Grignard reactions. It is a transition-metal-free process, proceeds under ambient temperature and air, and significantly reduces reaction times, often to within minutes. organic-chemistry.org The absence of a solvent simplifies the work-up procedure and minimizes waste generation. While specific yield data for this compound via this method is not extensively reported in the literature, the general applicability of the mechanochemical Barbier-type reaction to a wide range of aryl halides suggests its potential as a viable and sustainable route to the target compound. organic-chemistry.org

Table 1: General Parameters for Mechanochemical Barbier-Type Synthesis of Arylsilanes

| Parameter | Condition |

|---|---|

| Reactants | Aryl Halide, Chlorosilane, Magnesium Powder |

| Reaction Type | Barbier-Type Silylation |

| Environment | Solvent-Free, Air |

| Activation | Electromagnetic Milling / Ball Milling |

| Reaction Time | Typically 15-30 minutes |

This table represents typical conditions for the mechanochemical synthesis of arylsilanes and is based on general findings in the field. organic-chemistry.org

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalytic methods offer a powerful alternative to stoichiometric reactions for the synthesis of arylsilanes, providing pathways with higher efficiency, selectivity, and functional group tolerance. Palladium and nickel complexes are at the forefront of these developments, particularly in cross-coupling reactions.

A primary catalytic route to this compound is the Kumada-Corriu cross-coupling reaction. rsc.orgorganic-chemistry.org This reaction involves the coupling of a Grignard reagent, in this case, (3-(trifluoromethyl)phenyl)magnesium bromide, with an electrophile, chlorotrimethylsilane. The reaction is catalyzed by transition metal complexes, typically of nickel or palladium. rsc.orgorganic-chemistry.org

Nickel-catalyzed Kumada couplings are often economically advantageous and highly effective. organic-chemistry.org Various nickel(II) phosphine complexes have been shown to be active catalysts for this transformation. The catalytic cycle is generally understood to involve the formation of a Ni(0) species, which undergoes oxidative addition with the silyl halide. Subsequent transmetalation with the Grignard reagent followed by reductive elimination yields the desired arylsilane and regenerates the active catalyst.

Palladium-catalyzed systems are also widely employed for the synthesis of arylsilanes. organic-chemistry.org A notable method is the palladium-catalyzed silylation of aryl halides with silylating agents like hexamethyldisilane. organic-chemistry.org This approach is particularly useful for substrates that may be incompatible with the conditions required for Grignard reagent formation. For electron-poor aryl chlorides, such as 1-chloro-3-(trifluoromethyl)benzene, specific catalytic systems employing biaryl phosphine ligands have been developed to overcome challenges like competing reduction reactions. organic-chemistry.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. The tables below summarize representative data for the catalytic synthesis of arylsilanes, including analogues of this compound, highlighting the performance of different catalytic systems.

Table 2: Palladium-Catalyzed Silylation of Aryl Chlorides

| Aryl Chloride | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chlorobenzotrifluoride | Pd₂(dba)₃ | 1d | LiOAc | DMF | 100 | 24 | 85 |

| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ | 1d | LiOAc | DMF | 100 | 24 | 78 |

Data adapted from a study on the palladium-catalyzed silylation of aryl chlorides. organic-chemistry.org Ligand 1b is a biaryl phosphine ligand, and 1d is a related biaryl phosphine ligand developed for electron-poor substrates.

Table 3: Nickel-Catalyzed Kumada-Corriu Cross-Coupling for C-Si Bond Formation

| Grignard Reagent | Silyl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylmagnesium bromide | Trimethylchlorosilane | NiCl₂(dppp) | Diethyl Ether | Reflux | 12 | ~90 |

| 4-Methoxyphenylmagnesium bromide | Trimethylchlorosilane | NiCl₂(dppe) | THF | 25 | 4 | 95 |

This table presents representative data for nickel-catalyzed Kumada-Corriu reactions for the synthesis of various arylsilanes. The specific synthesis of this compound would involve (3-(trifluoromethyl)phenyl)magnesium bromide as the Grignard reagent. The yields are indicative of the general efficiency of this method.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-3-(trifluoromethyl)benzene |

| Chlorotrimethylsilane |

| (3-(trifluoromethyl)phenyl)magnesium bromide |

| Hexamethyldisilane |

| 1-chloro-3-(trifluoromethyl)benzene |

| 4-Chlorobenzotrifluoride |

| 1-Chloro-3-nitrobenzene |

| 4-Chloroanisole |

| Phenylmagnesium bromide |

| 4-Methoxyphenylmagnesium bromide |

Reactivity and Transformations of Trimethyl 3 Trifluoromethyl Phenyl Silane

Reactions Involving the Aromatic Ring System

The substitution pattern on the phenyl ring, with a meta-relationship between the trifluoromethyl and trimethylsilyl (B98337) groups, creates a unique electronic environment that influences the course of aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on Trimethyl(3-(trifluoromethyl)phenyl)silane is guided by the competing directing effects of its two substituents. The trimethylsilyl group is a weak activating group and an ortho, para-director. Conversely, the trifluoromethyl group is a powerful deactivating group and a meta-director. youtube.comlibretexts.org

In this specific 1,3-substitution pattern, the directing effects converge on the same carbon atoms.

The -SiMe3 group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The -CF3 group at C3 directs incoming electrophiles to positions C2, C4, and C6 (relative to its own position, these are meta).

Therefore, substitution is strongly favored at these positions over positions C1, C3, and C5. The final regiochemical outcome among the activated positions is determined by a combination of electronic and steric factors. The C2 position is sterically hindered by the adjacent -SiMe3 and -CF3 groups. Consequently, electrophilic attack occurs preferentially at the C4 and C6 positions. The C4 position is para to the silyl (B83357) group, while the C6 position is ortho. Typically, the para-product is favored to minimize steric hindrance. libretexts.org

| Position of Substitution | Directing Influence | Predicted Product Distribution | Notes |

|---|---|---|---|

| C4 | Para to -SiMe3, Meta to -CF3 | Major Product | Electronically favored and sterically accessible. |

| C6 | Ortho to -SiMe3, Meta to -CF3 | Minor Product | Electronically favored but more sterically hindered than C4. |

| C2 | Ortho to -SiMe3, Meta to -CF3 | Trace/None | Severely sterically hindered by two adjacent substituents. |

| C5 | Meta to -SiMe3, Ortho to -CF3 | None | Electronically disfavored by both groups. |

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of potent electron-withdrawing groups can render them susceptible to Nucleophilic Aromatic Substitution (SNAr). The trifluoromethyl group is a strong activator for SNAr reactions. libretexts.orgwikipedia.org For SNAr to occur on a derivative of this compound, a good leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the -CF3 group.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing -CF3 group is crucial for stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy for the reaction. libretexts.org For instance, if a chlorine atom were present at the C4 or C6 position of the ring, it could be displaced by various nucleophiles like alkoxides, amines, or thiolates.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this process, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. nih.gov While the trimethylsilyl group is not a classic directing group, the trifluoromethyl group can direct lithiation to its ortho position (C2 or C4).

Given the steric hindrance at the C2 position, lithiation of this compound with a reagent like n-butyllithium or sec-butyllithium (B1581126) is most likely to occur at the C4 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides) to introduce new functional groups with high regiocontrol.

Reactions at the Silicon Center

The bond between the silicon atom and the aromatic ring (Si-Caryl) is a key site of reactivity, allowing the trimethylsilyl group to function as a versatile synthetic handle.

The trimethylsilyl group can be readily cleaved from the aromatic ring and replaced by other functional groups. This desilylation can be initiated by both electrophilic and nucleophilic reagents. uwindsor.ca

Protodesilylation: In the presence of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the Si-C bond is cleaved to replace the -SiMe3 group with a hydrogen atom. This reaction is a mild and efficient way to remove the silyl group after it has served its purpose, for example, as a blocking group to control regioselectivity. researchgate.net

Halodesilylation: Electrophilic halogenating agents, such as iodine monochloride (ICl) or bromine (Br2), can replace the silyl group with a halogen atom (iodine or bromine, respectively). This provides a regioselective route to aryl halides that might be difficult to access through direct electrophilic halogenation of the corresponding desilylated arene.

Acylation: Under Friedel-Crafts conditions, an acyl group can replace the trimethylsilyl group. This reaction, known as ipso-acylation, offers an alternative to traditional Friedel-Crafts acylation and can provide better regiocontrol.

Trifluoromethylation: Recent advances have shown that arylsilanes can be converted to trifluoromethylarenes using copper-based trifluoromethylating agents, offering a method to interconvert the C-Si bond to a C-CF3 bond. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Reference Reaction Principle |

|---|---|---|---|

| Protodesilylation | TFA or HCl in H₂O/THF | -H | Acid-catalyzed cleavage of the Si-C bond. researchgate.net |

| Iododesilylation | ICl in CCl₄ | -I | Electrophilic substitution at the carbon bearing the silyl group. |

| Bromodesilylation | Br₂ in FeBr₃/CH₂Cl₂ | -Br | Electrophilic substitution at the carbon bearing the silyl group. |

| Acylation | CH₃COCl, AlCl₃ | -C(O)CH₃ | Ipso-substitution under Friedel-Crafts conditions. |

While the Si-C(aryl) bond can be cleaved, reactions can also be performed at the Si-C(methyl) bonds, leading to the formation of silanols and siloxanes. The hydrolysis of an aryltrimethylsilane to a silanol (B1196071) is not direct. A more common route to a triarylsilanol, such as Tris(3-(trifluoromethyl)phenyl)silanol, involves a convergent synthesis.

A plausible synthesis would start with 1-bromo-3-(trifluoromethyl)benzene. This precursor can be converted into its Grignard reagent or an organolithium species, which is then reacted with a silicon tetrahalide (e.g., SiCl4) or a tetraalkoxysilane (e.g., tetraethoxysilane, TEOS). The stoichiometry is controlled to ensure the addition of three aryl groups to the silicon center, forming Tris(3-(trifluoromethyl)phenyl)chlorosilane. Subsequent controlled hydrolysis of this chlorosilane yields the target silanol. uwindsor.ca

These triarylsilanols are crystalline solids and can serve as catalysts or as building blocks for more complex materials. uwindsor.ca Upon heating or under certain catalytic conditions, they can undergo intermolecular condensation, eliminating water to form a disiloxane, which contains a stable Si-O-Si linkage.

Reactions with Nucleophiles and Electrophiles at Silicon

The silicon center in this compound is a key site for chemical reactivity. Its interactions with both nucleophiles and electrophiles are central to the compound's utility in organic synthesis. The silicon atom can be attacked by nucleophiles, leading to the cleavage of one of the silicon-carbon bonds. Typically, the bond to the more electronegative or better-leaving group is cleaved. In the presence of a nucleophilic activator, such as a fluoride (B91410) ion, the silicon atom can form a hypervalent, five-coordinate species. fluorine1.ruresearchgate.net This intermediate is highly reactive and facilitates the transfer of one of the groups attached to the silicon.

Nucleophilic attack at the silicon atom is a fundamental process in many reactions involving organosilanes. fluorine1.ru For this compound, the reaction outcome depends on which silicon-carbon bond is cleaved: the Si-Aryl bond or one of the Si-Methyl bonds. The Si-Aryl bond is generally more susceptible to cleavage than the Si-Methyl bonds in the presence of certain reagents.

Electrophilic attack can also occur, although it often targets other parts of the molecule. Protic acids, for instance, can facilitate the cleavage of the Si-Aryl bond. The general reactivity patterns are influenced by the electronic nature of the substituents on both the silicon atom and the aromatic ring. fluorine1.ru

Table 1: Reactivity at the Silicon Center

| Reagent Type | General Interaction | Probable Outcome |

|---|---|---|

| Nucleophiles (e.g., F⁻, OR⁻) | Attack on the electrophilic silicon atom, potentially forming a hypervalent intermediate. fluorine1.runih.govescholarship.org | Cleavage of the Si-Aryl bond is a common pathway, releasing the aryl anion or facilitating cross-coupling reactions. |

| Electrophiles (e.g., H⁺, Lewis Acids) | Activation of a group attached to silicon, or direct interaction with the aromatic ring. | Cleavage of the Si-Aryl bond (protodesilylation) can occur, replacing the silyl group with the electrophile. fluorine1.ru |

Transformations Involving the Trifluoromethyl Group

The bond between the aromatic ring and the trifluoromethyl (CF3) group is exceptionally strong and stable. mdpi.com This high bond energy makes the aryl-CF3 moiety resistant to cleavage under most synthetic conditions. The stability is a primary reason for the widespread use of the CF3 group in pharmaceuticals and agrochemicals, as it enhances metabolic stability. mdpi.comnih.gov

Transformations that directly involve the cleavage or modification of the aryl-CF3 bond are challenging and require harsh conditions or specialized catalytic systems. researchgate.net While methods for aromatic trifluoromethylation have advanced significantly, the reverse reaction—cleavage of the C-CF3 bond—is not a common synthetic transformation. nih.govescholarship.org For this compound, the aryl-CF3 bond is considered chemically inert in comparison to the Si-C bonds.

The trifluoromethyl group exerts a powerful influence on the reactivity of the entire molecule through its strong electron-withdrawing properties. This effect is transmitted through the aromatic ring, affecting reactions at both the ring itself and the remote silicon center.

Effect on the Aromatic Ring: The CF3 group deactivates the phenyl ring towards electrophilic aromatic substitution. Any substitution that does occur is directed to the meta-positions relative to the CF3 group.

Effect on the Silicon Center: By withdrawing electron density from the phenyl ring, the CF3 group makes the silicon-aryl bond more polarized. This can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. This electronic effect can modulate the rate and outcome of reactions such as protodesilylation or cross-coupling reactions involving the Si-Aryl bond.

The incorporation of the CF3 group is a strategic choice in molecule design to fine-tune electronic properties, chemical reactivity, and metabolic stability. mdpi.com

Oligomerization and Polymerization Reactions

While this compound itself is not a monomer for addition polymerization, related silane (B1218182) precursors can be used to synthesize organosilicon polymers. The trifluoromethylphenyl moiety can be incorporated into polysilanes, which are polymers with a silicon backbone, imparting unique electronic and physical properties.

Dehydrogenative coupling is a powerful method for forming Si-Si bonds and synthesizing polysilanes. This process typically involves the reaction of primary or secondary silanes (containing Si-H bonds) in the presence of a transition metal catalyst, releasing hydrogen gas. acs.orgacs.org For the synthesis of poly[((trifluoromethyl)phenyl)silanes], a monomer such as (3-trifluoromethyl)phenyl)silane (m-CF3C6H4SiH3) is used. acs.org

Research has shown that zirconocene-based catalysts, such as Cp2ZrMe2, are effective for the dehydrogenative coupling of substituted phenylsilanes. acs.org The polymerization of m-CF3C6H4SiH3 yields poly[((m-trifluoromethyl)phenyl)silane], an organosilicon macromolecule where the properties are modulated by the presence of the CF3 group. acs.orgacs.org

Table 2: Dehydrogenative Coupling of (3-trifluoromethyl)phenyl)silane

| Catalyst | Monomer | Resulting Polymer | Molecular Weight (Mw) | Polydispersity (Mw/Mn) |

|---|---|---|---|---|

| Cp2ZrMe2 | m-CF3C6H4SiH3 | Poly[((m-trifluoromethyl)phenyl)silane] | 1400 | 1.4 |

| Cp2ZrCl2/n-BuLi | m-CF3C6H4SiH3 | Poly[((m-trifluoromethyl)phenyl)silane] | 1300 | 1.3 |

Data sourced from Banovetz, et al., Organometallics 1993. acs.org

Controlled polymerization techniques allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. mdpi.com While the direct polymerization of this compound is not feasible, derivatives of this compound can be designed as monomers for these advanced polymerization methods. For example, introducing a polymerizable group like a vinyl or styrenyl substituent onto the aromatic ring would create a monomer suitable for controlled radical polymerization.

Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are prominent examples of controlled radical processes. mdpi.comcmu.edu These methods could be employed to polymerize a styrenic derivative of (trifluoromethyl)phenyl)silane, yielding well-defined polystyrene-type polymers with pendant trifluoromethylphenylsilyl groups. mdpi.comresearchgate.net Such materials would combine the properties of the organic polymer backbone with the unique characteristics imparted by the organosilicon and trifluoromethyl substituents. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

As a Precursor for the Synthesis of Complex Fluorinated Organic Architectures

The presence of both a reactive silyl (B83357) group and a fluorine-containing aromatic ring makes trimethyl(3-(trifluoromethyl)phenyl)silane a key starting material for constructing complex fluorinated organic structures. The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity.

While direct evidence of this compound being incorporated into metal-organic frameworks (MOFs) or porous coordination polymers is emerging, its potential as a building block for functionalized aryl-fluoro organic frameworks is significant. The general strategy involves the use of fluorinated organic linkers to create frameworks with unique properties, such as superhydrophobicity and enhanced chemical stability. Organosilanes can be valuable precursors for these linkers. For instance, the C-Si bond in arylsilanes can be functionalized to introduce other groups, allowing for the synthesis of custom-designed linkers for MOFs. The 3-(trifluoromethyl)phenyl group can be incorporated into these linkers to introduce fluorine into the framework's pores, which can influence the framework's adsorption and separation properties.

Research in the broader field of fluorinated MOFs has demonstrated that the introduction of fluorine atoms into the organic linkers can lead to materials with interesting gas sorption properties and structural flexibility. The synthesis of such functionalized linkers often relies on versatile starting materials like this compound, from which more complex di- or tri-functional linkers suitable for MOF synthesis can be derived through established organic transformations.

This compound serves as a precursor for a variety of multifunctional organosilicon derivatives. The trimethylsilyl (B98337) group can be readily transformed into other functional groups, or the entire silyl group can act as a leaving group in cross-coupling reactions. This allows for the synthesis of more complex molecules where the trifluoromethylphenyl moiety is a key structural component.

For example, arylsilanes are known to undergo reactions that cleave the carbon-silicon bond to form new carbon-carbon or carbon-heteroatom bonds. This reactivity can be harnessed to synthesize a range of derivatives.

Table 1: Examples of Transformations of Arylsilanes for the Synthesis of Multifunctional Derivatives

| Reaction Type | Reagents | Product Type | Potential Application |

| Protodesilylation | H⁺ source | 3-(Trifluoromethyl)benzene | Intermediate for further synthesis |

| Halodesilylation | ICl, Br₂ | 1-Halo-3-(trifluoromethyl)benzene | Precursor for Grignard reagents, cross-coupling reactions |

| Acylation | Acyl chloride, Lewis acid | 3-(Trifluoromethyl)acetophenone | Pharmaceutical and agrochemical intermediate |

| Cross-coupling | Aryl halide, Pd catalyst | Biaryl compounds | Organic electronics, liquid crystals |

These transformations highlight the versatility of this compound as a starting material for a wide array of functionalized molecules.

Role in Novel Organosilicon Materials Development

The unique properties conferred by the trifluoromethylphenyl group, such as thermal stability and hydrophobicity, make this silane (B1218182) an attractive monomer or precursor for the development of advanced organosilicon materials.

Research has demonstrated the use of related compounds in the synthesis of polysiloxanes with tailored properties. For instance, the anionic and cationic ring-opening polymerization of cyclotrisiloxanes bearing a 3'-(trifluoromethyl)phenyl group has been studied. These polymerizations can lead to copolymers with highly regular or less regular microstructures depending on the initiator used. The resulting polysiloxanes exhibit thermal properties that are influenced by the presence of the fluorinated side chains.

The general approach involves the synthesis of a cyclosiloxane monomer from a precursor like dichloro(methyl)(3-(trifluoromethyl)phenyl)silane, which can be hypothetically derived from this compound. The subsequent ring-opening polymerization of this monomer can produce linear polysiloxanes.

Table 2: Polymerization of a Related Cyclotrisiloxane Monomer

| Polymerization Type | Initiator | Resulting Microstructure | Key Finding |

| Anionic | Lithium siloxanolate | Highly regular | Controlled polymerization leading to well-defined structures. |

| Cationic | Triflic acid | Less regular | Chemoselective process with potential for broader molecular weight distribution. |

The incorporation of the 3-(trifluoromethyl)phenyl group into the polymer backbone or as a side chain can significantly impact the material's properties, including its thermal stability, refractive index, and surface energy. These tunable properties are of great interest for applications in specialty elastomers, coatings, and optical materials.

Organofunctional silanes are widely used as coupling agents and precursors for the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic solids, leading to materials with enhanced mechanical strength, thermal stability, or specific functionalities. This compound can be converted into more reactive silanes, such as alkoxysilanes (e.g., trimethoxy[3-(trifluoromethyl)phenyl]silane), which can then participate in sol-gel processes.

In a typical sol-gel process, the alkoxysilane undergoes hydrolysis and condensation to form a silica-based network. The organic group, in this case, the 3-(trifluoromethyl)phenyl moiety, remains covalently attached to the silicon atoms and becomes an integral part of the final hybrid material. The presence of the fluorinated group can impart hydrophobicity and chemical resistance to the resulting material. These hybrid materials can find applications as protective coatings, functionalized surfaces, and matrices for catalysts or sensors.

Contribution to Specialized Ligand Design and Catalysis Research

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, where they are used to modulate the electronic and steric properties of metal catalysts. The introduction of fluorine-containing substituents on the phosphine ligand can significantly influence the catalyst's activity, selectivity, and stability.

While direct synthesis of a phosphine ligand from this compound is a multi-step process, the 3-(trifluoromethyl)phenyl group is a desirable substituent for such ligands. Research on phosphine ligands bearing the isomeric ortho-trifluoromethylphenyl group has shown their successful application in gold(I) catalysis. This suggests that ligands incorporating the 3-(trifluoromethyl)phenyl moiety would also exhibit interesting catalytic properties.

The synthesis of such a ligand could involve the conversion of this compound to a Grignard or organolithium reagent, followed by reaction with a suitable phosphorus electrophile (e.g., PCl₃ or Ph₂PCl).

Table 3: Potential Phosphine Ligands Derived from the 3-(Trifluoromethyl)phenyl Moiety

| Ligand Structure | Potential Catalytic Application | Rationale for Use |

| Tris(3-(trifluoromethyl)phenyl)phosphine | Cross-coupling reactions, hydroformylation | The electron-withdrawing CF₃ group can influence the electronic properties of the metal center, potentially enhancing catalytic activity. |

| Diphenyl(3-(trifluoromethyl)phenyl)phosphine | Asymmetric catalysis (if chiral backbone is introduced) | Fine-tuning of steric and electronic properties for improved enantioselectivity. |

The electronic effects of the trifluoromethyl group can alter the donor-acceptor properties of the phosphine ligand, which in turn affects the reactivity of the metal catalyst. This makes the 3-(trifluoromethyl)phenyl scaffold a valuable component in the design of new ligands for a wide range of catalytic transformations.

Use of Silanol (B1196071) Derivatives as Organocatalysts (e.g., Tris(3-(trifluoromethyl)phenyl)silanol in amidation)

Recent advancements in organocatalysis have identified triarylsilanols, including derivatives of this compound, as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids. rsc.orgchemicalbook.com This discovery marks a significant development, as it provides an alternative to traditional metal-based catalysts for the formation of amide bonds, a fundamental transformation in organic chemistry.

Tris(3-(trifluoromethyl)phenyl)silanol has been specifically investigated within a broader study of electronically varied triarylsilanols. rsc.org These compounds function as effective catalysts in the direct condensation of carboxylic acids and amines to form amides. The presence of the electron-withdrawing trifluoromethyl groups on the phenyl rings enhances the Lewis acidity of the silicon center, which is crucial for the catalytic activity.

The proposed mechanism for this silanol-catalyzed amidation involves the initial formation of a silyl ester intermediate. rsc.orgnih.gov This putative intermediate has been synthesized and studied to elucidate the catalytic cycle. rsc.orgnih.gov The Lewis acidic silicon atom of the silanol activates the carboxylic acid, facilitating the nucleophilic attack by the amine to ultimately form the amide and regenerate the silanol catalyst.

Kinetic studies have revealed that these catalytic systems can be subject to product inhibition, particularly with tertiary amide products proving more inhibitory than secondary amides. rsc.orgchemicalbook.com Furthermore, the stability of the catalyst can be influenced by the basicity of the amine substrate, with more basic secondary alkyl amines leading to greater catalyst decomposition compared to less basic primary amines or anilines. chemicalbook.com

A screening of various electronically differentiated triarylsilanols has shown that catalysts with electron-withdrawing groups, such as halo-substituents, are generally more active than the parent triphenylsilanol. rsc.orgchemicalbook.comnih.gov This trend underscores the importance of the electronic properties of the aryl substituents in tuning the catalytic efficacy of the silanol.

Table 1: Performance of Selected Triarylsilanol Catalysts in Amidation

| Catalyst | Key Feature | Relative Activity | Notes | Reference |

|---|---|---|---|---|

| Tris(p-bromophenyl)silanol | Electron-withdrawing bromo groups | Most active among tested haloaryl silanols | Identified as a highly effective catalyst in screening studies. | rsc.org |

| Tris(3-(trifluoromethyl)phenyl)silanol | Electron-withdrawing trifluoromethyl groups | Active catalyst | Demonstrates the efficacy of silanols with strong electron-withdrawing substituents. | rsc.org |

| Triphenylsilanol | Parent/benchmark compound | Less active than haloaryl derivatives | Serves as a baseline for comparing the electronic effects of substituents. | chemicalbook.com |

Mechanistic and Theoretical Investigations of Trimethyl 3 Trifluoromethyl Phenyl Silane Reactivity

Elucidation of Reaction Pathways and Transition States

Kinetic Studies of Key Transformation Steps

No specific kinetic studies detailing the transformation steps of Trimethyl(3-(trifluoromethyl)phenyl)silane were found in the reviewed literature. While studies exist for the hydrolysis of related compounds like m-(Trifluoromethyl)phenyltrimethoxysilane, the difference in substituents on the silicon atom (methyl vs. methoxy) leads to fundamentally different reaction pathways and kinetics, making a direct comparison inappropriate.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No dedicated Density Functional Theory (DFT) studies focused on the electronic structure of this compound were identified. While DFT is a common method for analyzing related molecules, the specific outputs of such calculations—including orbital energies, charge distribution, and electrostatic potential maps for this compound—are not present in the available research. A 2014 study did perform DFT calculations on a Schiff base containing a 3-(trifluoromethyl)phenylimino group to analyze its electronic properties, but this is a structurally distinct molecule. researchgate.net

Prediction of Spectroscopic Properties and Reactivity Profiles

There is an absence of computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) and detailed reactivity profiles for this compound. Such predictions are typically validated against experimental data, which is also lacking.

Conformation Analysis and Steric Effects

Specific conformational analysis or quantitative studies on the steric effects of the trimethylsilyl (B98337) and trifluoromethyl groups in this compound are not available in the reviewed literature. While general principles of steric hindrance are well-understood and studies have been performed on other substituted silanes, a detailed analysis for this particular compound has not been published.

Role of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of arylsilane compounds, including this compound, are profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electron density of the entire molecule, affecting reaction rates and the stability of intermediates. The electronic influence of a substituent is primarily understood through two fundamental mechanisms: inductive effects, which are transmitted through the sigma (σ) bond framework, and resonance effects, which involve the delocalization of pi (π) electrons. The trifluoromethyl group at the meta position of the phenyl ring exerts a significant electronic pull, which has predictable consequences for the compound's behavior in chemical transformations.

Hammett-Type Correlations for Aryl-Silicon Systems

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the impact of substituents on the reactivity of aromatic compounds. It establishes a linear free-energy relationship, expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K represents the rate or equilibrium constant for a reaction of a substituted aromatic compound, while k₀ or K₀ is the constant for the unsubstituted parent compound (e.g., trimethylphenylsilane). The substituent constant (σ) is a numerical value that represents the electronic effect (both inductive and resonance) of a particular substituent at a specific position (meta or para), independent of the reaction. The reaction constant (ρ) measures the sensitivity of a given reaction to these substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups, suggesting the development of positive charge in the transition state.

The electronic nature of various substituents can be compared using their established Hammett sigma (σ) constants. The trifluoromethyl group (-CF₃) possesses a large, positive σ value, identifying it as a strong electron-withdrawing group.

| Substituent (X) | σ_meta | σ_para |

|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | -0.27 |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -H (Hydrogen) | 0.00 | 0.00 |

| -Cl (Chloro) | +0.37 | +0.23 |

| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 |

| -CN (Cyano) | +0.56 | +0.66 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

Studies on various aryl-silicon systems have successfully employed Hammett correlations to elucidate reaction mechanisms. For instance, in rearrangement-displacement reactions of triaryl(halomethyl)silanes, migratory aptitudes were found to increase with electron-withdrawing substituents on the phenyl ring. The logarithm of the migratory aptitudes correlated linearly with Hammett σ values, with the p-CF₃ group showing a significantly higher migratory aptitude than unsubstituted phenyl.

Similarly, a Hammett analysis of a palladium-catalyzed allyl-aryl coupling reaction involving aryl siloxanes demonstrated that the reaction rate is enhanced by electron-withdrawing groups on the aryl moiety. The study yielded a positive slope for the Hammett plot, indicating that a negative charge develops on the aryl ring in the rate-determining step, a finding consistent with either transmetalation or reductive elimination being the slow step.

For this compound, the meta-CF₃ group has a σ_meta value of +0.43. This large positive value predicts that in reactions with a positive ρ value, such as those involving nucleophilic attack at the silicon or aryl carbon, this compound would react significantly faster than unsubstituted trimethylphenylsilane.

Inductive and Resonance Effects of the Trifluoromethyl Group

The electronic properties of the trifluoromethyl (-CF₃) group are central to understanding the reactivity of this compound. Its influence is dominated by a powerful inductive effect, with a minimal contribution from resonance.

Inductive Effect (-I): The inductive effect is transmitted through the σ-bonds and is a consequence of differences in electronegativity between adjacent atoms. Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms on a single carbon atom makes the -CF₃ group one of the strongest electron-withdrawing groups via the inductive effect (-I). This effect pulls electron density away from the aromatic ring through the C-C sigma bond, lowering the electron density across the entire ring system. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene (B151609).

Resonance Effect: Resonance effects involve the delocalization of π-electrons between a substituent and the aromatic ring. Substituents with lone pairs (e.g., -OH, -NH₂) or π-bonds (e.g., -NO₂) can participate in resonance. The trifluoromethyl group, however, has no lone pairs or π-bonds that can effectively overlap with the benzene π-system. Therefore, it is considered to have a negligible resonance effect. While some minor hyperconjugative interactions may exist, its behavior is overwhelmingly dictated by induction.

The distinct electronic contributions of substituents can be dissected using parameters like the Swain-Lupton constants for inductive (F) and resonance (R) effects.

| Substituent | Inductive Effect Type | Resonance Effect Type | Effect on Ring Reactivity |

|---|---|---|---|

| -OCH₃ | -I (Withdrawing) | +R (Donating) | Activating |

| -CH₃ | +I (Donating) | None | Activating |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating |

| -CF₃ | -I (Strongly Withdrawing) | Negligible | Strongly Deactivating |

| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

In this compound, the potent -I effect of the CF₃ group has several mechanistic implications:

Aromatic Ring Reactivity: The electron density of the phenyl ring is significantly reduced, deactivating it towards electrophilic attack. Any such reaction would be slower than on trimethylphenylsilane and would be directed to the meta positions relative to both the -Si(CH₃)₃ and -CF₃ groups.

Silicon Center Electrophilicity: The withdrawal of electron density from the ipso-carbon (the carbon attached to silicon) makes the silicon atom more electron-deficient. This enhances its electrophilicity, potentially increasing the rate of reactions involving nucleophilic attack at the silicon center.

Aryl-Silicon Bond Strength: The electronic effects can influence the strength and polarity of the C-Si bond, which can affect the rate of reactions involving its cleavage, such as protodesilylation.

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of Trimethyl(3-(trifluoromethyl)phenyl)silane, offering detailed information about the ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei within the molecule.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of each type of nucleus, confirming the presence of key functional groups and assessing the sample's purity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The trimethylsilyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 0.3 ppm) due to the electropositive nature of silicon.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include those for the methyl carbons of the trimethylsilyl group (around -1 ppm), the aromatic carbons, the carbon of the trifluoromethyl (-CF₃) group, and the aromatic carbon directly attached to the silicon atom (ipso-carbon). The -CF₃ carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp resonance for the three equivalent fluorine atoms. The chemical shift, typically around -63 ppm relative to CFCl₃, is characteristic of an aromatic trifluoromethyl group. colorado.edu

²⁹Si NMR: The silicon NMR spectrum provides direct evidence for the silicon environment. For this compound, a single resonance is expected, confirming the presence of one type of silicon atom. The chemical shift is sensitive to the electronic effects of the phenyl substituent. unige.chumich.edu

The following table summarizes the predicted NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~0.3 | s (9H, Si(CH₃)₃) |

| ¹H | ~7.5-7.8 | m (4H, Ar-H) |

| ¹³C | ~-1.0 | q (Si(CH₃)₃) |

| ¹³C | ~124 (q, J ≈ 272 Hz) | q (CF₃) |

| ¹³C | ~128-140 | m (Ar-C) |

| ¹⁹F | ~-63 | s |

| ²⁹Si | ~-5 to -10 | s |

Note: These are predicted values based on typical ranges for similar compounds and may vary from experimental results.

2D NMR experiments are crucial for establishing the connectivity between atoms, which is essential for unambiguous structural assignment. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the coupling relationships between the protons on the aromatic ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). It would definitively link the aromatic proton signals to their corresponding carbon atoms and confirm the attachment of the nine methyl protons to the three methyl carbons. youtube.comepfl.ch

Variable Temperature (VT) NMR studies can provide insights into any dynamic processes occurring within the molecule, such as restricted rotation around single bonds. For this compound, rotation around the C-Si bond is generally expected to be fast on the NMR timescale at room temperature. VT-NMR experiments could be employed to investigate if this rotation becomes hindered at low temperatures, which would result in broadening or splitting of the NMR signals. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. This technique can be used to assess the purity of a sample of this compound by revealing the presence of impurities, which would diffuse at different rates and thus appear at different vertical positions in the 2D DOSY plot. polimi.it

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. psu.edu It is particularly well-suited for the analysis of organosilanes like this compound due to their inherent volatility. The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. thescipub.com

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). psu.edu This ionization process causes the molecules to fragment into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured, generating a mass spectrum that serves as a molecular fingerprint. Although a specific mass spectrum for this compound is not published, the expected fragmentation pattern can be predicted based on its structure. Key fragments would likely include the molecular ion peak, as well as peaks corresponding to the loss of a methyl group (-CH3) and the characteristic isotopic pattern of silicon. The mass spectrum of the closely related compound, trimethyl(phenyl)silane, shows a prominent peak at m/z 135, corresponding to the loss of a methyl group. nih.gov

The purity of a this compound sample can be determined by integrating the peak areas in the resulting chromatogram. The presence of any volatile impurities would be indicated by additional peaks with different retention times and mass spectra.

| Parameter | Description | Predicted/Expected Value |

|---|---|---|

| Column Type | The type of capillary column used for separation. | DB-5MS or similar non-polar column |

| Carrier Gas | The inert gas used to transport the sample through the column. | Helium or Hydrogen |

| Injection Mode | The method of introducing the sample into the GC. | Split/Splitless |

| Ionization Mode | The method used to ionize the sample in the mass spectrometer. | Electron Impact (EI) |

| Expected Molecular Ion (M+) | The mass-to-charge ratio of the intact molecule. | m/z 218 |

| Major Predicted Fragments | Anticipated mass-to-charge ratios of significant fragments. | Loss of CH3 (m/z 203), Phenyl group fragments |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are determined by the masses of the atoms and the strengths of the bonds connecting them.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a dedicated spectrum for this specific compound is not available, the spectrum of the analogous trimethyl(phenyl)silane provides valuable comparative data. researchgate.net The IR spectrum of trimethyl(phenyl)silane is characterized by absorption bands for the Si-C stretching vibrations in the trimethylsilyl group. researchgate.net

Key expected vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretches are anticipated in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches from the trimethylsilyl group will appear around 2960-2850 cm⁻¹.

C-F stretching: The trifluoromethyl group will give rise to strong absorption bands in the 1350-1120 cm⁻¹ region.

Si-C stretching: Vibrations associated with the Si-C bonds of the trimethylsilyl group are expected to appear around 840 cm⁻¹ and 755 cm⁻¹. researchgate.net

Aromatic C=C stretching: The benzene ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for identifying non-polar functional groups and symmetric vibrations that may be weak or absent in the IR spectrum. The Raman spectrum of trimethyl(phenyl)silane has been reported and can be used as a reference. nih.gov The analysis of tris(trimethylsilyl)silane (B43935) derivatives by Raman spectroscopy has shown that vibrations involving Si atoms have enhanced Raman intensity due to the high polarizability of silicon. jkps.or.kr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H (Si-CH₃) | Stretching | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| C-F (CF₃) | Stretching | 1350 - 1120 (Strong) | 1350 - 1120 |

| Si-C (Si-(CH₃)₃) | Stretching | ~840, ~755 | ~840, ~755 |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, this technique can be applied to its crystalline derivatives. The process involves irradiating a single crystal of a derivative with a beam of X-rays and analyzing the resulting diffraction pattern.

The diffraction pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. This includes precise bond lengths, bond angles, and torsional angles. Although no crystal structure for a derivative of this compound has been reported, studies on other silylated compounds, such as trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, demonstrate the utility of this method in elucidating the complex three-dimensional structures of organosilicon compounds. researchgate.net Such studies provide valuable data on the geometry around the silicon atom and the conformation of the phenyl rings. nih.gov

Advanced Chromatographic Methods for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds. While GC-MS is suitable for volatile compounds, HPLC is often employed for less volatile or thermally labile substances. For a compound like this compound, reversed-phase HPLC would be the most probable mode of separation. researchgate.net

In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

The quantification of the compound can be achieved by using a suitable detector, such as a UV-Vis detector, which is effective for aromatic compounds. A calibration curve would be generated by analyzing standards of known concentration to relate the peak area to the concentration of the analyte. While a specific HPLC method for this compound is not documented, methods for the separation of other aromatic hydrocarbons are well-established and could be adapted. waters.commdpi.com

| Parameter | Description | Proposed Condition |

|---|---|---|

| Column | The stationary phase for the separation. | C18 Reversed-Phase Column |

| Mobile Phase | The solvent system used to elute the compound. | Acetonitrile/Water Gradient |

| Detector | The device used to detect the compound as it elutes. | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min |

| Quantification | The method for determining the amount of the compound. | External Standard Calibration |

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of organosilicon compounds has evolved significantly from early methods that relied on reacting organometallic compounds with silicon halides. mdpi.com The discovery of the direct process, or the Müller–Rochow process, revolutionized the industry by allowing for large-scale, cost-effective production of organosilanes and became the foundation of the silicone industry. mdpi.com However, the quest for greater efficiency, selectivity, and sustainability continues to drive the development of new synthetic strategies.

Future research will likely focus on the following areas:

C-H Bond Functionalization: Direct silylation of inert C-H bonds via transition metal catalysis represents one of the most efficient methods for creating C-Si bonds. This approach avoids the need for pre-functionalized substrates, thereby increasing atom and step economy. researchgate.net Developing catalysts that can selectively target the C-H bonds on the trifluoromethyl-substituted benzene (B151609) ring would provide a highly streamlined route to trimethyl(3-(trifluoromethyl)phenyl)silane.

Defluorosilylation of Aryl Fluorides: Recent advancements have demonstrated the synthesis of aryl silanes through the defluorosilylation of aryl fluorides. nih.gov This C-F bond activation strategy can be achieved under transition-metal-free conditions, offering a distinct advantage from a green chemistry perspective. nih.gov Further research into optimizing this method for substrates like 1-fluoro-3-(trifluoromethyl)benzene could yield a highly effective synthetic protocol.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been successfully employed to synthesize precursors for related structures like 3-(3-trifluoromethylphenyl)propanal. nih.govresearchgate.net Adapting similar catalytic systems for the direct coupling of a silylating agent with a trifluoromethylphenyl halide or triflate remains a promising avenue for exploration.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Direct C-H Silylation | Transition-metal catalyzed reaction of an arene with a silicon source. researchgate.net | High atom economy, avoids pre-functionalization. | Catalyst design for high regioselectivity and yield. |

| Defluorosilylation | C-F bond activation of an aryl fluoride (B91410) by a silylboronate reagent. nih.gov | Can be transition-metal-free, sustainable. | Broadening substrate scope and improving reaction conditions. |

| Cross-Coupling Reactions | Pd- or Ni-catalyzed coupling of an aryl halide/triflate with an organosilane reagent. nih.gov | Well-established methodology, good functional group tolerance. | Development of more active and sustainable catalyst systems. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While aryl silanes are recognized for their stability and low toxicity, their reactivity is a subject of ongoing investigation. nih.gov The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group on the phenyl ring of this compound can be expected to influence its reactivity in novel ways.

Future research directions include:

Difluorocarbene Generation: Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) is a well-known source of the trifluoromethyl anion or, under certain conditions, difluorocarbene. fluorine1.ru Investigating whether the aryl-silane bond in this compound can be cleaved under specific activation to generate novel reactive intermediates is a key area of interest. The interaction with Lewis bases, which readily approach the silicon atom, could induce fission of the Si-C bond and lead to unprecedented chemical transformations. fluorine1.ru

Photoredox Catalysis: Light-mediated reactions offer mild and sustainable pathways for chemical synthesis. acs.org The development of photoredox-catalyzed transformations involving trifluoromethyl-substituted aryl silanes could lead to new C-C and C-heteroatom bond-forming reactions. For instance, processes analogous to the light-mediated defluorosilylation of α-trifluoromethyl arylalkenes could be explored. acs.org

Electrophilic Fluorination: The conversion of aryl silanes to aryl fluorides is a valuable transformation. Silver-mediated fluorination using reagents like F-TEDA-BF₄ (Selectfluor) has proven effective for aryltrialkoxysilanes. nih.gov Adapting these methods for trimethyl(aryl)silanes and exploring the influence of the trifluoromethyl group on the reaction's efficiency and regioselectivity is a worthwhile pursuit. nih.gov

Design and Synthesis of Advanced Functional Materials Incorporating the Trifluoromethylphenylsilane Motif

The unique combination of an organosilane group and a trifluoromethylphenyl moiety makes this compound an attractive building block for advanced functional materials. wiley.comresearchgate.net The silane (B1218182) component can be used to modify surfaces or as a reactive handle in polymerization, while the trifluoromethyl group imparts properties such as hydrophobicity, thermal stability, and unique electronic characteristics.

Prospective applications in materials science include:

Hydrophobic Coatings and Composites: Silane derivatives are widely employed to modify surfaces and enhance adhesion. The presence of the trifluoromethyl group significantly increases the hydrophobicity of the molecule. This makes this compound and its derivatives ideal candidates for creating superhydrophobic coatings for applications in harsh environments.

Advanced Polymers and Dendrimers: The reactivity of the Si-C bond allows for the incorporation of the trifluoromethylphenylsilane motif into polymer backbones or as pendant groups. Silicon chemistry provides quantitative reactions suitable for constructing dendritic polymers (dendrimers). unt.edu These materials could find use in electronics, catalysis, or biomedical applications where precise control over molecular architecture and properties is crucial. unt.edu

Organic Electronics: The electronic properties of the trifluoromethylphenyl group can be harnessed in the design of materials for organic electronics. By incorporating this unit into conjugated polymer systems, it may be possible to tune the electronic energy levels (HOMO/LUMO) and improve the performance and stability of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. Similarly, automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.com

Future work in this area will focus on:

Continuous Flow Synthesis: Adapting the synthesis of this compound and its derivatives to flow reactors. This would enable safer handling of reactive intermediates and reagents, precise control over reaction parameters (temperature, pressure, residence time), and facilitate large-scale production.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions for the synthesis and functionalization of trifluoromethylphenylsilanes. sigmaaldrich.com These systems can systematically vary catalysts, ligands, solvents, and temperatures to quickly identify optimal conditions, significantly reducing the time required for process development. sigmaaldrich.com For example, cross-coupling reactions like the Suzuki coupling, which is analogous to the Hiyama coupling used for organosilanes, can be readily automated. sigmaaldrich.com

Predictive Modeling and Machine Learning Applications in Reaction Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and even the discovery of entirely new transformations. youtube.comarocjournal.com

The application of these computational tools to the chemistry of this compound could involve:

Reaction Outcome Prediction: Training ML models on existing datasets of organosilane reactions to predict the products and yields of new transformations. nih.govstanford.edudigitellinc.com This can help chemists prioritize experiments and avoid unproductive synthetic routes.

Condition Optimization: Employing algorithms, such as Bayesian optimization, to guide experimental design for reaction optimization. youtube.com By intelligently selecting the next set of experiments to run, these models can find the optimal reaction conditions with fewer experiments than traditional methods. youtube.com

Discovery of Novel Reactions: Using ML to analyze large datasets of reaction information to identify previously unknown reactivity patterns for trifluoromethylphenylsilanes. researchgate.netnih.gov This data-driven approach can uncover non-intuitive reaction pathways, expanding the synthetic chemist's toolkit. nih.gov

Expansion into New Areas of Sustainable Chemistry and Catalysis

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. This involves minimizing waste, using less hazardous substances, employing catalytic rather than stoichiometric reagents, and utilizing renewable resources.

Future research on this compound from a sustainability perspective will likely include: